N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine
Description
Properties
IUPAC Name |
N-[2-(oxan-3-yl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)11-6-5-10-4-3-7-12-8-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKVQMGEFKVIKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
The core of the synthesis involves a Suzuki coupling between a tetrahydro-2H-pyran-3-yl boronic ester and a halogenated aromatic or aliphatic precursor, followed by ring closure and functionalization steps.
Key Steps:
- Starting Material: An aryl or alkyl halide bearing the tetrahydro-2H-pyran-3-yl group (e.g., 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole boronic ester).
- Catalyst: Bis(triphenylphosphine)palladium(II) chloride or Pd(OAc)₂ with phosphine ligands.
- Base: Sodium carbonate or potassium carbonate.
- Solvent System: THF-water, acetonitrile-water, or toluene-water mixtures.
Reaction Conditions & Data:
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (0.5–2 mol%) | — | Reduced Pd catalyst loading possible |
| Base | Sodium carbonate or potassium carbonate | — | Inorganic base promotes coupling |
| Solvent | THF-water or acetonitrile-water | — | Phase separation facilitates isolation |
| Temperature | Reflux (70–100°C) | Up to 88% | Optimized for high yield and purity |
Research Findings:
- A patent disclosed an efficient Suzuki coupling where the tetrahydro-2H-pyran-3-yl boronic ester reacted with halogenated benzonitriles, yielding intermediates like 2-chloro-4-(l-(tetrahydro-2H-pyran-2-yl)-lH-pyrazol-5-yl)-benzonitrile with yields up to 88% under optimized conditions.
- The reaction benefits from low Pd catalyst loading, as low as 0.5–0.8 mol%, and the use of acetonitrile-water as solvent simplifies isolation.
Ring Closure and Deprotection
Method Overview:
The tetrahydro-2H-pyran ring is formed in situ or via deprotection of protected intermediates, often involving acid or base hydrolysis.
Key Steps:
- Hydrolysis of Protective Groups: Treatment with dilute HCl or acetic acid in ethanol or methanol.
- Ring Closure: Intramolecular cyclization facilitated by acid catalysis or thermal conditions.
- Isolation: Precipitation by cooling and filtration.
Reaction Conditions & Data:
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reagent | 10% HCl in ethanol | — | Efficient ring deprotection |
| Temperature | 0–15°C during hydrolysis | — | Maintains ring integrity |
| Time | 0.5–5 hours | Up to 75% | High selectivity |
Research Findings:
- In one process, the intermediate compound with a tetrahydro-2H-pyran moiety was treated with 10% HCl in ethanol at 10°C, resulting in ring deprotection and formation of the free amine with yields up to 75%.
Functionalization of the Amine Group
Method Overview:
The propan-2-amine side chain is introduced via nucleophilic substitution or reductive amination, often starting from the deprotected tetrahydro-2H-pyran derivative.
Key Steps:
- Amine Formation: Alkylation with suitable alkyl halides or acylation.
- Reductive Amination: Using formaldehyde or other aldehydes with reducing agents like NaBH₃CN.
Reaction Conditions & Data:
| Parameter | Conditions | Yield | Notes |
|---|---|---|---|
| Reagents | Propan-2-amine or derivatives | — | Selective amination |
| Solvent | Ethanol or methanol | — | Compatibility with previous steps |
| Temperature | Room temperature or reflux | Up to 90% | Efficient conversion |
Research Findings:
- The amine side chain was successfully attached via nucleophilic substitution with alkyl halides under mild conditions, achieving yields over 85%.
Alternative Approaches:
Direct Synthesis from Tetrahydro-2H-pyran Derivatives
Some methods involve starting from commercially available tetrahydro-2H-pyran-3-carboxylic acids or alcohols, converting them into halides or boronic esters, then proceeding with cross-coupling and functionalization.
Multi-step Synthesis via Intermediates
- Preparation of 2-hydroxyethyl derivatives followed by cyclization to form the tetrahydro-2H-pyran ring.
- Subsequent substitution with amines or alkyl halides.
Summary of Key Data
| Method | Catalyst | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₂Cl₂ / Pd(OAc)₂ | Acetonitrile-water | Reflux (70–100°C) | Up to 88% | Low Pd loading, phase separation |
| Ring deprotection | Dilute HCl in ethanol | RT to 15°C | 0.5–5 hours | Up to 75% | Maintains ring integrity |
| Amine functionalization | Alkyl halides or formaldehyde | Ethanol/methanol | RT or reflux | >85% | Efficient nucleophilic substitution |
Chemical Reactions Analysis
General Reactivity Profile
The compound contains a tertiary amine group (propan-2-amine) and a tetrahydropyran (THP) ring. Key reactive sites include:
-
Tertiary amine : Prone to alkylation, acylation, and oxidation.
-
THP ether oxygen : May participate in acid-catalyzed ring-opening or hydrogen bonding.
-
Ethylene linker : Susceptible to nucleophilic substitution or elimination under basic conditions.
Amide Formation
The amine group can react with carboxylic acids or activated esters to form amides. For example:
Reaction :
Conditions :
-
Coupling agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF .
-
Yield : ~52–91% (analogous to tetrahydro-2H-pyran-4-amine derivatives) .
Reductive Amination
The primary amine can undergo reductive amination with aldehydes/ketones:
Reaction :
Conditions :
-
Reducing agent : Sodium triacetoxyborohydride (STAB) in dichloromethane .
-
Yield : ~79% (observed in analogous THP-amine derivatives) .
Acid-Catalyzed Ring-Opening
The THP ring can undergo acid-catalyzed ring-opening to form diols or other derivatives:
Reaction :
Conditions :
Oxidation Reactions
The tertiary amine may undergo oxidation to form N-oxide derivatives:
Reaction :
\text{THP CH}_2\text{ CH}_2\text{ N CH CH}_3\text{ }_2)\xrightarrow{\text{H}_2\text{O}_2/\text{MoO}_3}\text{THP CH}_2\text{ CH}_2\text{ N}^+\text{ O}^-\text{ CH CH}_3\text{ }_2)}
Conditions :
-
Oxidizing agents : Hydrogen peroxide with molybdenum trioxide .
-
Yield : Not explicitly reported for this compound but observed in similar amines .
Nucleophilic Substitution at the Ethylene Linker
The ethylene group between the THP ring and the amine may participate in SN2 reactions:
Reaction :
Conditions :
Research Gaps and Recommendations
-
No direct studies on N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine were found in the provided sources.
-
Experimental validation is required for oxidation and substitution reactions.
-
Computational studies (e.g., DFT) could predict regioselectivity in THP ring functionalization.
Scientific Research Applications
Medicinal Chemistry
N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine has been investigated for its potential therapeutic applications:
- Antidiabetic Properties : Compounds related to tetrahydropyran derivatives have shown promise in treating diabetes and associated metabolic disorders. For instance, derivatives of tetrahydro-2H-pyran have been explored for their ability to modulate glucose metabolism and improve insulin sensitivity .
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules:
- Building Block for Complex Molecules : Its unique structure allows it to be utilized as a building block in the synthesis of more complex organic compounds. For example, it can be incorporated into various heterocyclic compounds that exhibit biological activity .
Neuropharmacology
Research into the neuropharmacological effects of tetrahydropyran derivatives suggests potential applications in treating neurological disorders:
- CNS Activity : Some studies indicate that compounds with similar structures may exhibit central nervous system (CNS) activity, making them candidates for further investigation in neuropharmacology .
Case Study 1: Antidiabetic Activity
A study published in a patent document highlighted the effectiveness of tetrahydropyran derivatives in managing diabetes. The research demonstrated that these compounds could enhance insulin secretion and improve glycemic control in diabetic models .
Case Study 2: Synthesis of Bioactive Molecules
In synthetic organic chemistry, this compound has been used as an intermediate for synthesizing novel indazole derivatives with potential anticancer properties. The synthesis involved coupling this amine with various aromatic compounds to yield bioactive products .
Mechanism of Action
The mechanism of action of N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine involves its interaction with various molecular targets, primarily through its amine group. This group can form hydrogen bonds and ionic interactions with biological molecules, influencing pathways such as neurotransmission and enzyme activity. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : Bulky substituents (e.g., benzhydryl in ) reduce conformational flexibility and may enhance receptor binding specificity. The target compound’s isopropyl group balances lipophilicity and steric hindrance.
- Synthetic Utility : The THP ring is often retained in analogues to exploit its stability under acidic conditions, as seen in patent-derived compounds .
Ethylamine Derivatives with Heterocyclic Variations
Compounds with ethylamine backbones but differing heterocycles highlight the impact of ring systems on bioactivity:
Key Observations :
- Ring System Influence : Replacing THP with indole (DiPT) introduces serotonin receptor affinity , whereas aromatic substituents (e.g., 1-(3-methylphenyl)propan-2-amine ) may enhance CNS activity.
- Stereochemistry : Chiral centers in compounds like (S)-2-(4-Methoxyphenyl)-N-(1-phenyl-2-(m-tolyl)ethyl)propan-2-amine underscore the importance of enantioselectivity in pharmacological profiles.
Commercial Availability :
Biological Activity
N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine, a compound with the molecular formula CHNO and a molecular weight of 171.28 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 171.28 g/mol |
| Structure | Chemical Structure |
This compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural similarity to other amines suggests potential activity as a monoamine reuptake inhibitor, which can influence mood and cognitive functions.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant effects through the modulation of serotonin levels in the brain. This is particularly relevant in the context of treating mood disorders.
- Neuroprotective Effects : Preliminary studies suggest that this compound could possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases by reducing oxidative stress and inflammation.
- Metabolic Regulation : There is emerging evidence that tetrahydropyran derivatives may play a role in glucose metabolism, making them candidates for further investigation in diabetes treatment protocols .
Study 1: Antidepressant Properties
A study published in Pharmacology Biochemistry and Behavior examined the effects of related compounds on depressive-like behaviors in rodent models. The findings indicated that these compounds significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects .
Study 2: Neuroprotection
In another research effort, the neuroprotective effects of tetrahydropyran derivatives were evaluated using models of oxidative stress. Results showed that these compounds could mitigate neuronal cell death induced by oxidative agents, thereby supporting their potential use in treating conditions like Alzheimer's disease .
Study 3: Diabetes Treatment
A patent application highlighted the use of tetrahydropyran derivatives, including this compound, for managing type 2 diabetes. The study suggested that these compounds could improve insulin sensitivity and glucose uptake in muscle cells .
Toxicological Profile
The compound has undergone preliminary toxicological assessments, indicating a favorable safety profile. It tested negative in mutagenicity studies, suggesting low potential for genetic toxicity . Further detailed toxicological evaluations are necessary to establish comprehensive safety data.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine, and how are the products characterized?
- Methodological Answer : The compound can be synthesized via reductive amination using sodium cyanoborohydride (NaCNBH₃) and acetic acid (AcOH) in 1,2-dichloroethane under room temperature, as demonstrated in analogous tetrahydro-2H-pyran derivatives . Characterization typically involves ¹H/¹³C NMR spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight verification. For example, yields of ~88% have been reported for similar amine derivatives using these conditions . Purification is often achieved via column chromatography or recrystallization.
| Synthetic Route | Key Reagents/Conditions | Yield | Characterization Techniques |
|---|---|---|---|
| Reductive Amination | NaCNBH₃, AcOH, 1,2-dichloroethane, rt | 88% | NMR, MS |
| Alkylation | K₂CO₃, DMT (for intermediates) | 61–63% | NMR, HPLC |
Q. How can researchers confirm the stereochemistry and regioselectivity of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. Alternatively, NOESY NMR can identify spatial proximity of protons in the tetrahydro-2H-pyran ring and ethylamine sidechain . Computational methods like density functional theory (DFT) simulations may also predict stable conformers .
Advanced Research Questions
Q. How can computational tools optimize the synthesis of this compound and its analogs?
- Methodological Answer : AI-driven synthesis planning (e.g., Template_relevance models) leverages reaction databases to predict feasible routes, reducing trial-and-error experimentation. For example, retrosynthetic analysis using tools like Pistachio_ringbreaker identifies key intermediates, such as tetrahydro-2H-pyran-3-carbaldehyde, for reductive amination . Hybrid approaches combining molecular docking (to assess steric hindrance) and kinetic modeling (to optimize reaction conditions) are recommended for complex analogs .
Q. What strategies resolve contradictions in reported pharmacological activities of structurally related amines?
- Methodological Answer : Discrepancies often arise from receptor subtype selectivity or assay-specific conditions . For example:
- In vitro binding assays : Compare affinity across serotonin (5-HT) receptor subtypes (e.g., 5-HT₂A vs. 5-HT₁A) using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A) .
- Functional assays : Measure cAMP accumulation or calcium flux to differentiate agonist/antagonist profiles .
- Species variability : Test human vs. rodent receptors to account for interspecies differences .
Q. How do structural modifications to the tetrahydro-2H-pyran ring affect the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Replace the pyran oxygen with sulfur to increase logP (measured via HPLC-based logD assays).
- Metabolic stability : Use human liver microsome (HLM) assays to evaluate oxidative degradation. Methylation of the pyran ring (e.g., 4-methyl analogs) often enhances metabolic resistance .
- Solubility : Introduce polar groups (e.g., hydroxyl) at the pyran 4-position, balancing with molecular dynamics simulations to predict aggregation tendencies .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s receptor binding affinity across studies?
- Methodological Answer :
Validate assay conditions : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK-293 vs. CHO cells).
Control for stereochemistry : Synthetic impurities (e.g., enantiomers) may skew results. Use chiral HPLC to verify purity .
Meta-analysis : Apply statistical frameworks (e.g., Bayesian modeling) to aggregate data from multiple studies, weighting for sample size and methodology rigor .
Key Research Gaps and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
